molecular formula C12H16ClN B2886648 Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride CAS No. 2445790-35-0

Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride

Cat. No.: B2886648
CAS No.: 2445790-35-0
M. Wt: 209.72
InChI Key: RVAUUMKKGWBBSZ-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a 1,3-dihydroindene moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride typically involves multistep reactions starting from readily available precursors. One common approach is the cycloaddition reaction, where a cyclobutane ring is formed through a [2+2] cycloaddition of alkenes. The reaction conditions often require the use of catalysts such as transition metals or photochemical activation to achieve the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to accelerate reaction rates and improve yields . Additionally, continuous flow chemistry can be utilized to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or carboxylic acids, while reduction can produce spirocyclic alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further synthetic applications .

Mechanism of Action

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c13-11-10-5-2-1-4-9(10)8-12(11)6-3-7-12;/h1-2,4-5,11H,3,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAUUMKKGWBBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3=CC=CC=C3C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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